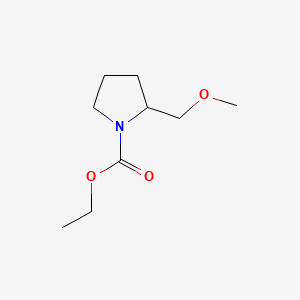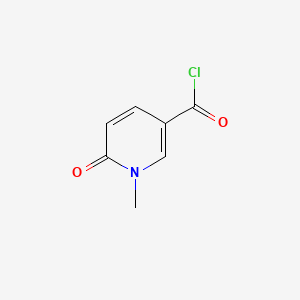
Tert-butyl 4-(3-chloropropyl)piperazine-1-carboxylate
Overview
Description
“Tert-butyl 4-(3-chloropropyl)piperazine-1-carboxylate” is a chemical compound with the molecular formula C12H23ClN2O2 . It has a molecular weight of 262.78 g/mol .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H23ClN2O2/c1-12(2,3)17-11(16)15-9-7-14(8-10-15)6-4-5-13/h4-10H2,1-3H3 . This code provides a specific description of the molecule’s structure, including the number and arrangement of its atoms.Physical And Chemical Properties Analysis
“this compound” is a solid or liquid at room temperature . It should be stored in a sealed, dry environment at 2-8°C .Scientific Research Applications
Synthesis and Biological Evaluation : A derivative of tert-butyl piperazine-1-carboxylate was synthesized and evaluated for its antibacterial and anthelmintic activities, showing moderate effectiveness (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).
Molecular Structure Analysis : The molecular structure of a tert-butyl piperazine-1-carboxylate derivative was analyzed, providing insights into bond lengths and angles typical for this class of compounds (Mamat, Flemming, & Köckerling, 2012).
Synthesis and Characterization of Derivatives : Two derivatives of N-Boc piperazine were synthesized and characterized, revealing their potential as intermediates for further chemical modifications (Kulkarni et al., 2016).
Anticorrosive Properties : A study focused on the synthesis of a novel heterocyclic compound of tert-butyl piperazine-1-carboxylate and its effective anticorrosive properties for carbon steel in corrosive environments (Praveen et al., 2021).
Chiral Deprotonation in Medicinal Chemistry : A piperazine derivative underwent chiral deprotonation, demonstrating a methodology for creating chiral intermediates of medicinal interest (McDermott, Campbell, & Ertan, 2008).
Application in Small Molecule Anticancer Drugs : Tert-butyl piperazine-1-carboxylate derivatives have been synthesized as intermediates in the development of small molecule anticancer drugs (Zhang, Ye, Xu, & Xu, 2018).
Safety and Hazards
This compound is classified as dangerous, with hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding inhalation and contact with skin or eyes, and wearing protective gloves, clothing, and eye/face protection .
Mechanism of Action
Target of Action
Tert-butyl 4-(3-chloropropyl)piperazine-1-carboxylate is a complex organic compound. Piperazine derivatives are known to interact with various biological targets, including neurotransmitter receptors and ion channels .
Mode of Action
Piperazine derivatives often act as ligands, binding to specific receptors or channels and modulating their activity . The chloropropyl group may enhance the lipophilicity of the compound, potentially influencing its interaction with targets .
Biochemical Pathways
Piperazine derivatives can influence various pathways depending on their specific targets .
Pharmacokinetics
The compound’s pharmacokinetic properties would likely be influenced by factors such as its lipophilicity, molecular size, and the presence of functional groups .
Result of Action
The effects would depend on the specific targets and pathways it influences .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with targets .
Properties
IUPAC Name |
tert-butyl 4-(3-chloropropyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23ClN2O2/c1-12(2,3)17-11(16)15-9-7-14(8-10-15)6-4-5-13/h4-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRYNLXXXMXAVKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90696537 | |
| Record name | tert-Butyl 4-(3-chloropropyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90696537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165530-45-0 | |
| Record name | 1,1-Dimethylethyl 4-(3-chloropropyl)-1-piperazinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=165530-45-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 4-(3-chloropropyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90696537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 4-(3-chloropropyl)piperazine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Q1: What is the role of Tert-butyl 4-(3-chloropropyl)piperazine-1-carboxylate in the synthesis of Fluphenazine Hydrochloride?
A1: this compound serves as a crucial intermediate in the synthesis of Fluphenazine Hydrochloride. The compound is synthesized through a nucleophilic substitution reaction between readily available starting materials, tert-butyl piperazine-1-carboxylate and 1-bromo-3-chloropropane []. This intermediate then undergoes further reactions, including N-alkylation with 2-(trifluoromethyl)-10H-phenothiazine, deprotection, and N-alkylation with chloroethanol, ultimately yielding Fluphenazine Hydrochloride.
Q2: Were there any challenges encountered during the synthesis using this compound?
A2: Yes, during the synthesis utilizing this compound, an unidentified impurity was detected []. This impurity was subsequently isolated and characterized using spectral analysis. The identification and characterization of this impurity highlight the importance of rigorous quality control in synthetic chemistry, especially in the context of pharmaceutical development.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 7-aminofuro[2,3-b]pyrazine-6-carboxylate](/img/structure/B575323.png)



![4-[[4-[4-[(4-Hydroxy-3-methylphenyl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]-2-methylphenol](/img/structure/B575335.png)


